6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine
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Overview
Description
6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyridopyrimidines.
Preparation Methods
The synthesis of 6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a base like sodium hydride in a solvent like dimethylformamide.
Introduction of the fluoropyridine moiety: This step involves the coupling of the pyrimidine core with a fluoropyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Final modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a kinase inhibitor, particularly targeting mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
Biological Studies: The compound’s ability to inhibit specific kinases allows researchers to study the role of these enzymes in various biological processes.
Chemical Biology: It serves as a tool compound to investigate signaling pathways and cellular mechanisms involving kinases.
Mechanism of Action
The mechanism of action of 6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine involves its binding to the active site of MAP4K4, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine is unique compared to other pyridopyrimidine derivatives due to its specific fluoropyridine moiety, which enhances its binding affinity and selectivity for MAP4K4. Similar compounds include:
6-(2-Chloropyridin-3-yl)pyrimidin-4-amine: This compound has a chlorine atom instead of fluorine, which affects its reactivity and binding properties.
6-(2-Methylpyridin-3-yl)pyrimidin-4-amine: The presence of a methyl group instead of fluorine alters its chemical and biological properties.
Properties
Molecular Formula |
C9H7FN4 |
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Molecular Weight |
190.18 g/mol |
IUPAC Name |
6-(2-fluoropyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H7FN4/c10-9-6(2-1-3-12-9)7-4-8(11)14-5-13-7/h1-5H,(H2,11,13,14) |
InChI Key |
WNNCHODGNVCRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC(=NC=N2)N |
Origin of Product |
United States |
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